3-Bromo-2,4-dimethylthiophene
Overview
Description
3-Bromo-2,4-dimethylthiophene is a chemical compound with the molecular formula C6H7BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Mechanism of Action
Target of Action
3-Bromo-2,4-dimethylthiophene is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various biologically active compounds .
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic semiconductors .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and an organoboron reagent . Additionally, the reaction is known for its mild and functional group tolerant conditions .
Biochemical Analysis
Biochemical Properties
3-Bromo-2,4-dimethylthiophene plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially leading to altered pharmacokinetics and pharmacodynamics. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . This compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival . Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and epigenetic regulators . These changes in gene expression can lead to alterations in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as kinases, which are involved in cell signaling and regulation . By inhibiting these enzymes, this compound can disrupt signaling pathways and affect cellular responses. Additionally, this compound has been shown to bind to DNA and RNA, potentially interfering with transcription and translation processes . The binding interactions with biomolecules, such as proteins and nucleic acids, contribute to the overall biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is influenced by factors such as temperature, light, and pH . Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and may even have therapeutic potential . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful consideration of dosage is essential when evaluating the safety and efficacy of this compound in preclinical and clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The interaction with cytochrome P450 enzymes also suggests potential effects on metabolic flux and metabolite levels, which can influence the overall pharmacokinetics of this compound and other co-administered compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . The localization and accumulation of this compound within cells can influence its biochemical activity and effects . Additionally, the transport and distribution of this compound may be affected by factors such as membrane permeability and cellular compartmentalization .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for understanding its precise biochemical effects and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dimethylthiophene typically involves the bromination of 2,4-dimethylthiophene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4-dimethylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include debrominated thiophenes or modified thiophene rings.
Scientific Research Applications
3-Bromo-2,4-dimethylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: It is used in the study of thiophene-based compounds and their interactions with biological systems.
Comparison with Similar Compounds
- 2-Bromo-3,4-dimethylthiophene
- 3-Bromo-2,5-dimethylthiophene
- 2,4-Dibromothiophene
Comparison: 3-Bromo-2,4-dimethylthiophene is unique due to its specific substitution pattern, which influences its reactivity and applications
Properties
IUPAC Name |
3-bromo-2,4-dimethylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-4-3-8-5(2)6(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAWMIOGPDVYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442719 | |
Record name | 3-Bromo-2,4-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79485-96-4 | |
Record name | 3-Bromo-2,4-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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